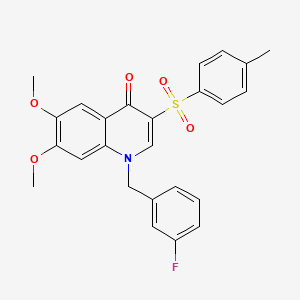

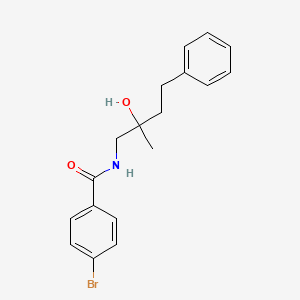

2-(1H-indol-3-yl)-2-oxo-N-(3-phenylpropyl)acetamide

Vue d'ensemble

Description

Indole is a heterocyclic compound that is widely distributed in both natural and synthetic compounds. It contains a benzene ring fused with a pyrrole ring . Indole derivatives display a wide range of biological activities, which is exemplified by tryptophan, an amino acid; serotonin and melatonin, hormones; indomethacin, the anti-inflammatory drug; LSD, the psychotropic drug and vinblastine, an anti-tumor agent .

Synthesis Analysis

The synthesis of indole derivatives has long been a topic of fundamental interest to organic and medicinal chemists . A common method for synthesizing indole derivatives involves the condensation reaction between 1H-indole carbaldehyde oxime and 2-chloro acetamide derivatives .Molecular Structure Analysis

The molecular structure of indole derivatives can be characterized using various spectroscopic techniques such as FT-IR, 1H-NMR, 13C-NMR, and EI-MS .Chemical Reactions Analysis

Indole derivatives can undergo a variety of chemical reactions, including electrophilic substitution, due to the presence of excessive π-electrons delocalization .Physical And Chemical Properties Analysis

The physical and chemical properties of indole derivatives can vary widely depending on their specific structure and functional groups. For example, they are generally crystalline and colorless in nature with specific odors .Applications De Recherche Scientifique

Anticancer Properties

Indole derivatives have garnered significant attention due to their potential as anticancer agents. “2-(1H-indol-3-yl)-2-oxo-N-(3-phenylpropyl)acetamide” may exhibit cytotoxic effects against cancer cells by interfering with cell division, inducing apoptosis, or inhibiting specific enzymes involved in tumor growth. Researchers are actively investigating its efficacy against various cancer types, including breast, lung, and colon cancers .

Antimicrobial Activity

Indoles possess inherent antimicrobial properties. This compound could be explored as a novel antimicrobial agent against bacteria, fungi, and viruses. Its mechanism of action might involve disrupting microbial membranes, inhibiting essential enzymes, or interfering with nucleic acid synthesis .

Neuroprotective Potential

Indole derivatives often exhibit neuroprotective effects. Researchers are interested in evaluating whether “2-(1H-indol-3-yl)-2-oxo-N-(3-phenylpropyl)acetamide” can protect neurons from oxidative stress, inflammation, or excitotoxicity. Such neuroprotection could be valuable in treating neurodegenerative diseases like Alzheimer’s and Parkinson’s .

Analgesic and Anti-Inflammatory Properties

Indoles may act as analgesics by modulating pain pathways. Investigating the compound’s ability to alleviate pain and reduce inflammation could lead to novel therapeutic strategies for chronic pain management .

Metabolic Disorders

Given its structural features, “2-(1H-indol-3-yl)-2-oxo-N-(3-phenylpropyl)acetamide” might influence metabolic pathways. Researchers could explore its impact on glucose metabolism, lipid regulation, or insulin sensitivity, potentially benefiting individuals with diabetes or obesity .

Psychopharmacological Effects

Indole derivatives often interact with neurotransmitter systems. Studying the compound’s effects on serotonin, dopamine, or other receptors could reveal its potential as an antidepressant, anxiolytic, or antipsychotic agent .

Drug Development

Finally, this compound could serve as a valuable scaffold for designing new drugs. Medicinal chemists might modify its structure to enhance specific properties, optimize pharmacokinetics, or target specific biological pathways .

Heravi, M. M., Amiri, Z., Kafshdarzadeh, K., & Zadsirjan, V. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances, 11, 33540-33612. Link Selvam, P., Murugan, R., & Kumaravel, G. (2020). A brief review of the biological potential of indole derivatives. Future Journal of Pharmaceutical Sciences, 6(1), 1-9. Link MDPI. (2022). Synthesis of New 2,3-Dihydroindole Derivatives with Neuroprotective Properties. Molecules, 27(21), 7462. Link

Mécanisme D'action

Target of Action

It’s known that indole derivatives, which this compound is a part of, play a significant role in cell biology . They are used as biologically active compounds for the treatment of various disorders in the human body .

Mode of Action

Indole derivatives are known to interact with various targets in the body, leading to changes that can treat cancer cells, microbes, and different types of disorders .

Biochemical Pathways

Indole derivatives are known to influence a broad range of biological activities, suggesting they may interact with multiple biochemical pathways .

Result of Action

Indole derivatives are known to exhibit various biologically vital properties, suggesting that they may have diverse effects at the molecular and cellular levels .

Safety and Hazards

Orientations Futures

The future directions in the research of indole derivatives involve the synthesis of novel indole derivatives and their evaluation for various biological activities. Due to their dynamic properties, they have been placed in a unique platform of nitrogenous heterocyclic compounds and enhance the interest of scientists all over the world towards the preparation of novel indole derivatives .

Propriétés

IUPAC Name |

2-(1H-indol-3-yl)-2-oxo-N-(3-phenylpropyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O2/c22-18(16-13-21-17-11-5-4-10-15(16)17)19(23)20-12-6-9-14-7-2-1-3-8-14/h1-5,7-8,10-11,13,21H,6,9,12H2,(H,20,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOYJKJWZABKDJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCNC(=O)C(=O)C2=CNC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301330887 | |

| Record name | 2-(1H-indol-3-yl)-2-oxo-N-(3-phenylpropyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301330887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

1.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49676782 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

2-(1H-indol-3-yl)-2-oxo-N-(3-phenylpropyl)acetamide | |

CAS RN |

149167-36-2 | |

| Record name | 2-(1H-indol-3-yl)-2-oxo-N-(3-phenylpropyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301330887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(3-chloro-4-methoxyphenyl)methyl]-3-(trifluoromethyl)benzamide](/img/structure/B2418341.png)

![4-[[(5-Fluoropyrimidin-2-yl)amino]methyl]-2,3-dihydrochromen-4-ol](/img/structure/B2418342.png)

![1-(3,4-Difluorophenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2418343.png)

![1-(2-hydroxyethyl)-6-({2-[5-(4-methylphenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}thio)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2418348.png)

![7-hydroxy-3-methyl-5-oxo-N-(3,3,5-trimethylcyclohexyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2418354.png)

![5-Methyl-2-[1-(oxolan-3-yl)piperidin-4-yl]oxypyrimidine](/img/structure/B2418355.png)

![2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-1-methyl-1H-1,3-benzodiazole-5-sulfonamide](/img/structure/B2418358.png)